molecular formula C22H28ClN3O4S2 B2879253 N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride CAS No. 1215576-24-1

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride

Cat. No.: B2879253
CAS No.: 1215576-24-1
M. Wt: 498.05
InChI Key: BSOQFRYPJFRXQV-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride is a synthetic organic compound supplied for non-human research applications. This molecule features a complex structure incorporating a 6-methoxybenzo[d]thiazole moiety, a dimethylaminoethyl side chain, and a tosylpropanamide linker, presenting it as a high-value intermediate for chemical and pharmaceutical research . Compounds containing the benzothiazole scaffold are of significant interest in medicinal chemistry and drug discovery due to their wide range of reported biological activities. Researchers may investigate this specific compound for its potential as a key intermediate in the synthesis of novel molecules or as a candidate for screening against various biological targets. The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for use in various in-vitro assay systems. The structural components suggest potential for exploration in several research areas, though its specific mechanism of action and full research profile require further investigation. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can contact us for sourcing and to obtain a quotation for this chemical .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2.ClH/c1-16-5-8-18(9-6-16)31(27,28)14-11-21(26)25(13-12-24(2)3)22-23-19-10-7-17(29-4)15-20(19)30-22;/h5-10,15H,11-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOQFRYPJFRXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride is a synthetic compound notable for its complex structure and potential biological applications. This compound is characterized by the presence of a dimethylamino group, a methoxybenzo[d]thiazole moiety, and a tosyl group, which contribute to its pharmacological properties. Its molecular formula is C20H24ClN3O2SC_{20}H_{24}ClN_3O_2S with a molecular weight of approximately 405.9 g/mol.

Chemical Structure

The structural features of this compound can be summarized as follows:

Property Details
Molecular Formula C₁₈H₂₄ClN₃O₂S
Molecular Weight 405.9 g/mol
CAS Number 1185040-14-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of fibroblast growth factor receptor 4 (FGFR4), which is implicated in several types of cancer. The unique structural features of this compound may enhance its binding affinity to FGFR4, making it a candidate for further development in cancer therapeutics .

Pharmacological Studies

Research has shown that compounds similar to this compound exhibit significant biological activity, particularly in the context of cancer research. For instance, studies have indicated that these compounds can inhibit various enzymes involved in tumor progression, including ubiquitin ligases, which play critical roles in protein degradation and cell cycle regulation .

Case Studies

  • Inhibition of FGFR4 : A study investigating the inhibitory effects on FGFR4 demonstrated that derivatives similar to this compound exhibited potent inhibitory activity, leading to reduced proliferation of cancer cells expressing FGFR4 .
  • Antitumor Activity : In vivo studies using animal models have shown that the administration of this compound resulted in significant tumor regression in xenograft models, suggesting its potential as an effective antitumor agent .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares functional motifs with several classes of bioactive molecules:

Compound Core Structure Key Substituents Impact on Properties
Target Compound Benzothiazole 6-methoxy, dimethylaminoethyl, tosylpropanamide Tosyl group enhances electrophilicity; methoxy improves solubility .
2-{[5-(4-Chlorobenzylidene)-...}-2-thioxoacetamide (9) Thiazolidinone 4-chlorobenzylidene, 4-methoxyphenyl Chlorine increases lipophilicity; thioxo groups may enhance metal binding .
N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) Quinoxaline-acetamide 4-chlorophenyl, pyrimidinyl-thio Quinoxaline core contributes to planar geometry; thioether improves metabolic stability .
N-(6-trifluoromethylbenzothiazole-2-yl)acetamide derivatives Benzothiazole Trifluoromethyl, methoxyphenyl Trifluoromethyl enhances lipophilicity and bioavailability .
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide Benzothiazole 6-fluoro, dimethylaminopropyl, phenylpropanamide Fluorine increases electronegativity; dimethylaminopropyl alters basicity .

Key Observations :

  • Benzothiazole vs.
  • Substituent Effects : The 6-methoxy group in the target compound likely improves aqueous solubility compared to the 6-fluoro or 6-trifluoromethyl groups in analogs . The tosyl group may enhance stability but could reduce cell permeability relative to acetamide derivatives .

Physicochemical Properties

  • Higher melting points correlate with rigid cores (e.g., quinoxaline at 230–232°C ) compared to flexible propanamide chains.
  • Solubility :

    • The hydrochloride salt of the target compound improves water solubility, analogous to other amine salts (e.g., ).
    • Tosyl and methoxy groups may balance hydrophilicity, whereas trifluoromethyl or chloro substituents increase logP values .

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